![molecular formula C21H20O9 B1201618 Eupalestin CAS No. 73340-44-0](/img/structure/B1201618.png)
Eupalestin
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Overview
Description
Eupalestin is a natural product found in Ageratum conyzoides, Blumea fistulosa, and other organisms with data available.
Scientific Research Applications
Anti-Inflammatory and Antinociceptive Properties
Research has shown that Eupalestin exhibits significant anti-inflammatory and antinociceptive activities. A study focusing on Ageratum conyzoides, a plant known for its medicinal properties, highlighted the antinociceptive and anti-inflammatory effects of Eupalestin and other flavonoids extracted from the plant. These compounds were shown to inhibit the acute nocifensive behavior of mice induced by various inflammatory agents, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis (Faqueti et al., 2016).
Anticancer Activity
Eupalestin has been investigated for its potential anticancer properties. A study on prostate carcinoma cells demonstrated that Eupalitin, a compound closely related to Eupalestin, induced apoptosis through the generation of reactive oxygen species (ROS) and increased caspase-3 activity. This suggests that Eupalestin and similar compounds could be explored further for their therapeutic potential in cancer treatment, particularly in prostate cancer (Kaleem et al., 2016).
Mechanisms of Action in Biological Systems
The detailed mechanisms through which Eupalestin exerts its biological effects have been the subject of investigation. Studies have explored its interaction with cellular and molecular targets, including its effects on cell proliferation, differentiation, and cellular signaling pathways. For instance, the inhibition of the embryonic muscle nicotinic acetylcholine receptor (nAChR) by cembranoid compounds related to Eupalestin has been studied, providing insights into the potential neuropharmacological actions of these compounds (Ulrich et al., 2008).
properties
CAS RN |
73340-44-0 |
---|---|
Product Name |
Eupalestin |
Molecular Formula |
C21H20O9 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C21H20O9/c1-23-13-6-10(7-14-16(13)29-9-28-14)12-8-11(22)15-17(24-2)19(25-3)21(27-5)20(26-4)18(15)30-12/h6-8H,9H2,1-5H3 |
InChI Key |
YPFLOZZPZVKXBX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC |
Other CAS RN |
73340-44-0 |
synonyms |
5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone 5,6,7,8,3'-PM-4',5'-MDF |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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